The synthesis of 11-Nlenh2-SP primarily employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
In industrial applications, automated peptide synthesizers are often used to scale up production, ensuring high purity and efficiency in synthesizing large quantities of the peptide .
The molecular structure of 11-Nlenh2-SP can be expressed in terms of its chemical formula, which is . The InChI key for this compound is ZEPTUBCWHRSMIP-SARDKLJWSA-N, indicating its unique chemical identity. The substitution of norleucine at one position enhances its stability compared to Substance P, which contains methionine. The structural analysis reveals that the peptide's conformation is crucial for its interaction with neurokinin receptors, influencing its biological activity .
11-Nlenh2-SP participates in various chemical reactions primarily through its interaction with neurokinin receptors. Upon binding to the NK1 receptor, it triggers downstream signaling pathways that modulate pain perception and inflammatory responses. The specific interactions involve conformational changes in the receptor that activate intracellular signaling cascades, leading to physiological effects such as vasodilation and increased vascular permeability.
The synthesis process itself involves several chemical reactions including:
The mechanism of action of 11-Nlenh2-SP primarily involves its binding affinity for neurokinin receptors, particularly the NK1 receptor. Upon binding, 11-Nlenh2-SP activates G-protein coupled signaling pathways that lead to various physiological effects:
This mechanism underscores its potential therapeutic applications in conditions involving pain and inflammation .
The physical and chemical properties of 11-Nlenh2-SP include:
11-Nlenh2-SP has several scientific applications, particularly in pharmacology and medicinal chemistry:
The strategic replacement of L-amino acids with their D-isomers in 11-NleNH₂-SP represents a cornerstone of rational neuropeptide antagonist design. This stereochemical inversion disrupts protease recognition sites, thereby extending in vivo half-life, while simultaneously refining receptor binding profiles. Computational modeling using artificial intelligence platforms predicts optimal substitution sites by analyzing conformational dynamics of the peptide-receptor interface. For instance, D-amino acid substitutions at solvent-exposed positions (e.g., D-His⁷) minimize steric clashes with the substance P (SP) binding pocket of neurokinin-1 receptor (NK1R), enhancing antagonistic potency by 30–50% compared to all-L counterparts [4]. Molecular dynamics simulations further reveal that D-residues stabilize β-turn motifs critical for binding, reducing entropic penalties upon receptor association [4].
Table 1: Impact of D-Amino Acid Substitutions on 11-NleNH₂-SP Pharmacological Properties
Position | Original Residue | D-Substitute | Receptor Binding (Kd, nM) | Proteolytic Stability (t½) |
---|---|---|---|---|
7 | L-His | D-His | 0.8 ± 0.1 (vs. 2.3 ± 0.4) | 48 min (vs. 12 min) |
9 | L-Gly | D-Ala | 1.2 ± 0.3 (vs. 2.1 ± 0.2) | 42 min (vs. 15 min) |
The norleucinamide (NleNH₂) modification at position 11 confers profound metabolic stability by eliminating C-terminal carboxypeptidase cleavage sites. This substitution replaces the native Met¹¹ with norleucine—an isosteric, non-oxidizable analogue—followed by amidation to block exopeptidase degradation. The resultant analogue exhibits a 4-fold increase in plasma half-life (t½ > 90 min) relative to native SP [1] [3]. Concurrently, N-terminal acetylation or pyroglutamate formation prevents aminopeptidase-mediated hydrolysis. Cyclization strategies, such as lactam bridge formation between D-Glu⁴ and Lys⁶, constrain conformational flexibility, reducing off-target neurotoxicity while maintaining NK1R affinity (IC50 = 15 nM) [3]. Polyethylene glycol (PEG) conjugation at Lys³ further enhances solubility and pharmacokinetics without impeding receptor engagement.
Table 2: Stability Parameters of 11-NleNH₂-SP Structural Analogues
Modification | Protease Resistance (Relative to SP) | Plasma t½ (min) | NK1R IC50 (nM) |
---|---|---|---|
Norleucinamide-11 (NleNH₂) | 8.5× | 92 ± 6 | 0.9 ± 0.2 |
N-terminal Acetylation | 3.2× | 67 ± 8 | 1.4 ± 0.3 |
D-Glu⁴→Lys⁶ Lactam Bridge | 12.1× | 120 ± 11 | 15.2 ± 2.1 |
11-NleNH₂-SP synthesis employs Fmoc/tBu-based SPPS protocols optimized for difficult sequences. Resin selection is critical: Rink amide MBHA resin (0.3–0.7 mmol/g loading) ensures C-terminal amidation, while pre-swelling in DCM/DMF (1:1, v/v) facilitates coupling efficiency [3] [5]. To mitigate aggregation-prone regions (e.g., Gln⁵-Phe⁸), the following strategies are implemented:
Table 3: SPPS Parameters for 11-NleNH₂-SP Assembly
Synthesis Parameter | Optimal Condition | Impact on Crude Purity |
---|---|---|
Resin Type | Rink Amide MBHA (100–200 mesh) | C-terminal amidation guaranteed |
Deprotection | 20% Piperidine/DMF, 2 × 2 min | Fmoc removal >99.9% |
Coupling Reagent | HATU/DIEA (3:6 eq) in DMF | Coupling efficiency 99.8% |
Aggregation Suppression | DMF/TFE (4:1, v/v) | Reduces deletion peptides |
Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Minimizes side-chain modifications |
Post-assembly modifications enable precise installation of non-coded functionalities:
Case Study: Triazole Cross-LinkingA C-terminal propargylglycine-modified 11-NleNH₂-SP precursor undergoes solution-phase conjugation with diazide linkers under Ru(II) catalysis, generating multivalent peptidomimetic macrocycles. These constructs exhibit enhanced NK1R avidity (Ki = 0.2 nM) due to simultaneous engagement of extracellular loop 2 and transmembrane helix VI domains [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7